N-(2-cyanophenyl)-3-nitrobenzamide
Description
N-(2-Cyanophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a cyano substituent at the 2-position of the aniline moiety. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For example, it has been utilized to synthesize benzimidoyl isothiocyanate derivatives through reactions with phosphorous pentachloride and potassium thiocyanate . The presence of both electron-withdrawing groups (nitro and cyano) influences its reactivity, making it a valuable precursor in medicinal and materials chemistry.
Properties
Molecular Formula |
C14H9N3O3 |
|---|---|
Molecular Weight |
267.24g/mol |
IUPAC Name |
N-(2-cyanophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-11-4-1-2-7-13(11)16-14(18)10-5-3-6-12(8-10)17(19)20/h1-8H,(H,16,18) |
InChI Key |
VFURPOIVAAKOFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:
- N-(3-Methylphenyl)-3-nitrobenzamide (CAS 69754-50-3): Features a methyl group at the 3-position of the aniline ring instead of a cyano group. The methyl substituent is electron-donating, which may enhance solubility in nonpolar solvents compared to the cyano analog .
- N-(2-Nitrophenyl)benzamide: Contains a nitro group on the aniline ring rather than the benzoyl ring.
- N-(2-Chloropyridin-3-yl)-2-nitrobenzamide : Replaces the benzene ring with a pyridine moiety and introduces a chloro substituent. The pyridine ring’s basicity and chloro’s moderate electron-withdrawing nature may influence intermolecular interactions in crystal packing .
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
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